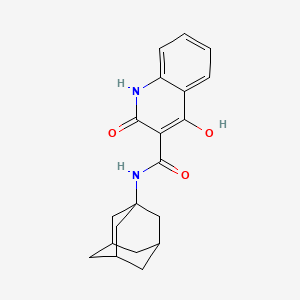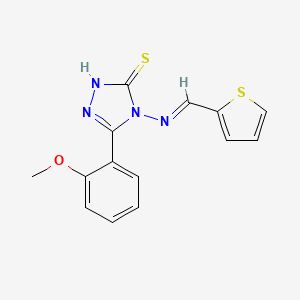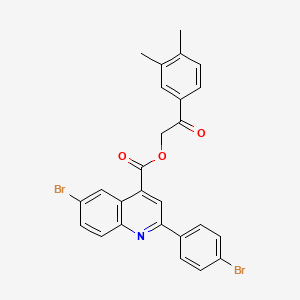
N-(1-Adamantyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Adamantyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that features both adamantane and quinoline moieties The adamantane structure is known for its rigidity and stability, while the quinoline ring is a common scaffold in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps. One common method starts with the preparation of 1-adamantylamine, which is then reacted with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Adamantyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted adamantyl derivatives.
Aplicaciones Científicas De Investigación
N-(1-Adamantyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials due to its rigid structure.
Mecanismo De Acción
The mechanism of action of N-(1-Adamantyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate cell membranes, while the quinoline moiety can interact with various enzymes and receptors. This dual functionality allows the compound to inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide: A synthetic cannabinoid with similar structural features.
N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide: Another synthetic cannabinoid with an indazole ring instead of an indole ring.
Uniqueness
N-(1-Adamantyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its combination of adamantane and quinoline structures, which confer both stability and biological activity. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C20H22N2O3 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
N-(1-adamantyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C20H22N2O3/c23-17-14-3-1-2-4-15(14)21-18(24)16(17)19(25)22-20-8-11-5-12(9-20)7-13(6-11)10-20/h1-4,11-13H,5-10H2,(H,22,25)(H2,21,23,24) |
Clave InChI |
RPVRRKGDXCHCFO-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C5=CC=CC=C5NC4=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2,4-Dichlorophenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12048485.png)



![3-{[4-(2-Hydroxyethyl)-1-piperazinyl]methyl}-4-methoxybenzaldehyde](/img/structure/B12048505.png)


![3-(1H-Benzimidazol-1-YL)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide](/img/structure/B12048523.png)
![(5E)-5-[(2E,4E)-5-(phenylamino)penta-2,4-dien-1-ylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12048531.png)
![1-(4-chlorobenzyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12048543.png)



